molecular formula C11H10N2O3 B13700377 Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate

Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate

Cat. No.: B13700377
M. Wt: 218.21 g/mol
InChI Key: XCGSOINNODZEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxylic acid with methyl 2-amino-3-methylbutanoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted oxazole and pyridine derivatives.

Scientific Research Applications

Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate
  • Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)oxazole-4-carboxylate
  • 2-Mercapto-5-(4-pyridyl)-1,3,4-oxadiazole

Uniqueness

Methyl 5-Methyl-2-(4-pyridyl)oxazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the pyridine ring enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 5-methyl-2-pyridin-4-yl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-7-9(11(14)15-2)13-10(16-7)8-3-5-12-6-4-8/h3-6H,1-2H3

InChI Key

XCGSOINNODZEQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=NC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.